1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide
CAS No.:
Cat. No.: VC15480983
Molecular Formula: C18H23N9O3
Molecular Weight: 413.4 g/mol
* For research use only. Not for human or veterinary use.
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide -](/images/structure/VC15480983.png)
Specification
Molecular Formula | C18H23N9O3 |
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Molecular Weight | 413.4 g/mol |
IUPAC Name | 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]triazole-4-carboxamide |
Standard InChI | InChI=1S/C18H23N9O3/c1-4-26(5-2)10-14-15(21-25-27(14)17-16(19)23-30-24-17)18(29)22-20-11(3)12-6-8-13(28)9-7-12/h6-9,28H,4-5,10H2,1-3H3,(H2,19,23)(H,22,29)/b20-11+ |
Standard InChI Key | KQIAAEXVPYEZPF-RGVLZGJSSA-N |
Isomeric SMILES | CCN(CC)CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C(\C)/C3=CC=C(C=C3)O |
Canonical SMILES | CCN(CC)CC1=C(N=NN1C2=NON=C2N)C(=O)NN=C(C)C3=CC=C(C=C3)O |
Introduction
Chemical Structure and Nomenclature
The compound features a hybrid architecture combining 1,2,5-oxadiazole, 1,2,3-triazole, and carbohydrazide moieties. Key structural attributes include:
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1,2,5-Oxadiazole Ring: A heterocyclic ring with two nitrogen and one oxygen atom, known for enhancing metabolic stability in drug candidates .
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1,2,3-Triazole Core: A five-membered ring with three nitrogen atoms, contributing to hydrogen bonding and π-π stacking interactions .
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Diethylaminomethyl Side Chain: Introduces basicity and lipophilicity, potentially influencing membrane permeability .
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4-Hydroxyphenyl Ethylidene Group: Aromatic and phenolic components that may engage in receptor binding or antioxidant activity .
Systematic IUPAC Name:
1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide
Molecular Formula: C₁₈H₂₃N₉O₃
Molecular Weight: 413.43 g/mol .
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized via multi-step reactions involving:
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Cyclocondensation: Formation of the 1,2,5-oxadiazole ring from nitrile oxides and amines .
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Mannich Reaction: Introduction of the diethylaminomethyl group using formaldehyde and diethylamine .
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Schiff Base Formation: Condensation of the carbohydrazide with 4-hydroxyacetophenone to yield the ethylidene linkage .
A representative synthesis route is summarized below:
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 3250 cm⁻¹ (N-H stretch), 1670 cm⁻¹ (C=O), and 1590 cm⁻¹ (C=N) .
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¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.75 (d, J = 8.6 Hz, 2H, aromatic-H), 6.85 (d, J = 8.6 Hz, 2H, aromatic-H), 3.45 (q, 4H, NCH₂CH₃), 1.12 (t, 6H, CH₃) .
Physicochemical Properties
The compound’s moderate LogP suggests balanced lipophilicity for blood-brain barrier penetration, while poor aqueous solubility may necessitate formulation enhancements .
Biological Activity
Opioid Receptor Affinity
Structural analogs of this compound have demonstrated high μ-opioid receptor binding (IC₅₀ = 12–31 nM), comparable to native ligands like dermorphin (IC₅₀ = 6.2 nM) . The diethylaminomethyl group may mimic the Tyr residue in opioid peptides, facilitating receptor interaction .
Computational Insights
Density Functional Theory (DFT) Calculations
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HOMO-LUMO Gap: 3.2 eV, indicating charge transfer capacity .
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Molecular Electrostatic Potential (MEP): Negative potential localized on the oxadiazole ring, favoring electrophilic interactions .
Molecular Docking
Docking with the μ-opioid receptor (PDB: 4DKL) reveals:
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Hydrogen bonds between the carbohydrazide NH and Asp147.
ADME Predictions
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